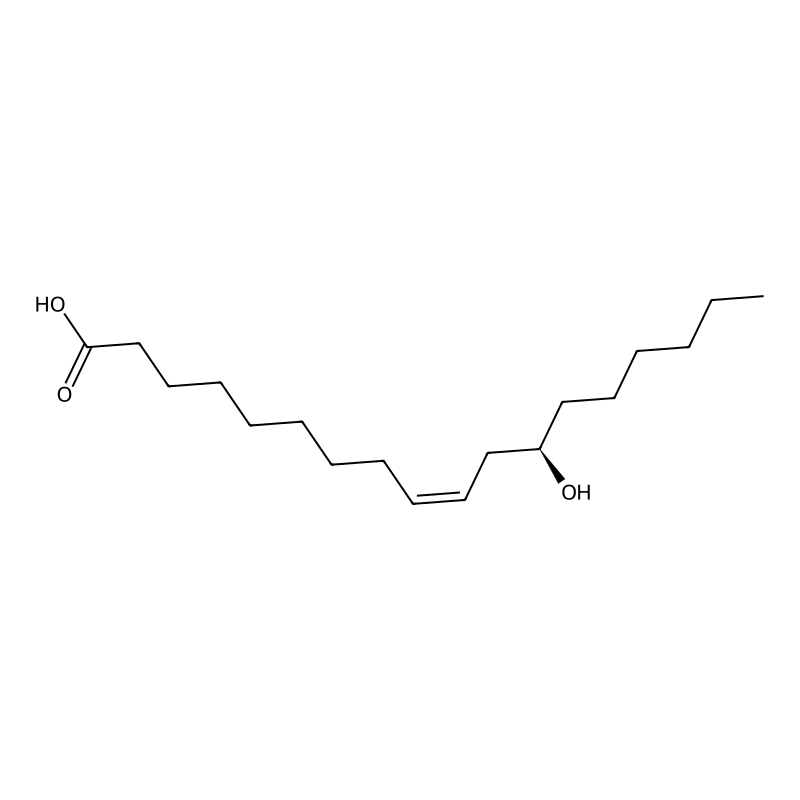

Ricinoleic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Analgesic Properties

Studies suggest that RA possesses anti-inflammatory and analgesic (pain-relieving) properties. Research indicates that topical application of RA may be effective in reducing inflammation and pain associated with conditions like arthritis. One study compared the effects of RA to capsaicin (the compound that gives chili peppers their heat) in various inflammation models. The results showed that RA exhibited anti-inflammatory activities similar to capsaicin, suggesting its potential role in managing inflammatory pain [].

Wound Healing

Scientific research suggests that RA might play a role in accelerating wound healing. Castor oil, rich in RA, has been used traditionally for wound healing purposes. Studies have shown that RA possesses antibacterial and antimicrobial properties, which could contribute to wound healing by preventing infections []. Additionally, RA may promote tissue regeneration, although further research is needed to fully understand this mechanism.

Other Potential Applications

Scientific exploration of RA extends beyond its anti-inflammatory and wound healing properties. Researchers are investigating its potential applications in various areas, including:

- Dermatological Applications: RA's antimicrobial properties and ability to improve skin hydration are being explored for developing topical treatments for skin conditions [].

- Drug Delivery Systems: RA's unique chemical structure makes it a potential candidate for developing drug delivery systems that enhance the absorption and efficacy of certain medications [].

Ricinoleic acid, scientifically known as 12-hydroxy-9-cis-octadecenoic acid, is a unique unsaturated omega-9 fatty acid that is primarily derived from castor oil, which is extracted from the seeds of the castor plant (Ricinus communis). This compound is notable for its hydroxyl functional group, which distinguishes it from other fatty acids and contributes to its diverse chemical reactivity and biological properties. Approximately 90% of the fatty acid content in castor oil consists of ricinoleic acid, making it a significant component in various industrial applications .

The mechanism of action of ricinoleic acid depends on the specific context. Here are two notable examples:

- Laxative effect: Ricinoleic acid is a potent laxative. It is believed to work by irritating the intestinal lining, stimulating the muscles of the colon to contract and propel stool forward []. This laxative effect is due to the castor oil itself, which is broken down in the intestine to release ricinoleic acid [].

- Antimicrobial activity: Studies suggest that ricinoleic acid may have antimicrobial properties against certain bacteria and fungi []. The exact mechanism is not fully understood, but it may involve disrupting the cell membrane of the microbes [].

Ricinoleic acid is generally considered safe for topical use in low concentrations []. However, ingesting large amounts of castor oil, which is rich in ricinoleic acid, can cause severe side effects like nausea, diarrhea, and dehydration []. Ricinoleic acid is not considered flammable but can decompose at high temperatures, releasing potentially harmful fumes [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Hydrogenation: The double bond present in ricinoleic acid can be hydrogenated to produce saturated fatty acids.

- Epoxidation: The double bond can also undergo epoxidation to form epoxides, which are useful intermediates in organic synthesis.

- Amidation: This reaction involves the formation of amides when ricinoleic acid reacts with amines .

These reactions are essential for producing derivatives used in cosmetics, lubricants, and coatings.

Ricinoleic acid exhibits notable biological activities, including:

- Anti-inflammatory Effects: It has been shown to reduce inflammation and pain, making it a candidate for therapeutic applications .

- Laxative Properties: Ricinoleic acid acts as an anionic surfactant that stimulates intestinal peristalsis and promotes laxation by interacting with prostanoid receptors in the intestine .

- Antimicrobial Activity: Various derivatives of ricinoleic acid have demonstrated antimicrobial properties, contributing to its potential use in pharmaceutical applications .

Ricinoleic acid is primarily synthesized through:

- Hydrolysis of Castor Oil: This involves breaking down castor oil into glycerol and ricinoleic acid using water and a catalyst (often alkaline) under controlled conditions.

- Saponification: This method employs alkali (like sodium hydroxide) to convert triglycerides in castor oil into glycerol and fatty acids, predominantly yielding ricinoleic acid.

- Fractional Distillation: This technique separates ricinoleic acid from other components of castor oil based on differences in boiling points .

Ricinoleic acid has a wide range of applications across various industries:

- Cosmetics: It is used as an emollient, skin conditioning agent, and emulsifier in personal care products due to its moisturizing properties .

- Lubricants: Its high viscosity makes it suitable for use in lubricants that require water resistance and preservation of lubricity .

- Industrial Chemicals: Ricinoleic acid serves as a precursor for producing bioplastics, surfactants, and coatings due to its unique chemical structure .

- Pharmaceuticals: Its biological activities make it a candidate for developing anti-inflammatory and antimicrobial agents .

Research indicates that ricinoleic acid interacts with specific receptors in the body, particularly the EP3 prostanoid receptor. This interaction mediates various physiological responses such as uterine contractions and gastrointestinal motility. Studies have shown that ricinoleic acid promotes laxation by activating these receptors within intestinal smooth muscle cells . Additionally, its metabolites may have systemic effects following absorption from the gastrointestinal tract.

Ricinoleic acid shares similarities with several other fatty acids but has unique characteristics due to its hydroxyl group and specific structural features. Below are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Lesquerolic Acid | Similar structure with an additional -CH₂-CH₂ group | Higher melting point; derived from lesquerella oil |

| Ricinelaidic Acid | Trans isomer of ricinoleic acid | Differences in physical properties due to trans configuration |

| Undecylenic Acid | Derived from pyrolysis of ricinoleic acid | Used as an antifungal agent; shorter carbon chain |

| Polyglycerol Polyricinoleate | Polymer of glycerol with ricinoleic acid side chains | Used as an emulsifier in food products |

| Sebacic Acid | Cleavage product of ricinoleic acid | Important for nylon production |

Ricinoleic acid's unique hydroxyl group allows for diverse chemical modifications not possible with other similar compounds, making it particularly valuable in industrial applications .

High Performance Thin Layer Chromatography Protocols

High Performance Thin Layer Chromatography has emerged as a reliable and cost-effective method for ricinoleic acid quantification [1] [2] [3]. The method development by Duraisamy et al. demonstrated optimal separation using silica gel 60 F254 plates with a mobile phase consisting of toluene, ethyl acetate, and acetic acid in a 6:4:0.2 volume ratio [1]. Densitometric detection at 450 nanometers wavelength provided optimal sensitivity for ricinoleic acid quantification with an Rf value of 0.66 ± 0.04 [1].

Hassan and Hetta developed an alternative High Performance Thin Layer Chromatography method employing toluene as a single mobile phase component, achieving excellent separation with an Rf value of 0.78 ± 0.02 for ricinoleic acid [2]. This simplified approach demonstrated superior linearity with a correlation coefficient of 0.9993 across a concentration range of 0.5-3 micrograms per band [2]. The method validation parameters included a limit of detection of 3.1 micrograms per spot and limit of quantification of 9.4 micrograms per spot [2].

Specialized High Performance Thin Layer Chromatography applications have been developed for ricinoleic acid detection in complex matrices. Thielmann et al. established a fluorescence detection method using 2-naphthoyl chloride derivatization for enhanced selectivity [4]. The mobile phase composition consisted of cyclohexane, diisopropyl ether, and formic acid in an 86:14:1 volume ratio, with fluorescence detection at excitation wavelength 280 nanometers and emission wavelength greater than 340 nanometers [4]. This approach achieved remarkable sensitivity with limits of detection and quantification of 0.1 and 0.4 milligrams ricinoleic acid per kilogram of sample respectively [4].

Gas Chromatography Protocols

Gas Chromatography analysis of ricinoleic acid requires appropriate derivatization to enhance volatility and thermal stability [5] [6]. The standard protocol involves saponification of castor oil followed by methylation to produce methyl ricinoleate [5]. Kim et al. optimized conditions using methanol with boron trifluoride catalyst at 100 degrees Celsius for 5 minutes, followed by esterification with isooctane [5].

Temperature programming protocols for Gas Chromatography analysis typically employ initial temperatures between 100-120 degrees Celsius with gradient increases to final temperatures of 240-300 degrees Celsius [6] [7]. Schleicher et al. demonstrated effective separation using an initial temperature of 100 degrees Celsius held for 3 minutes, followed by a 20 degrees Celsius per minute ramp to 240 degrees Celsius [6]. The method employed a BPX-5 wide-bore column with helium carrier gas at 1.0 milliliters per minute flow rate [6].

Advanced Gas Chromatography protocols incorporate dual derivatization strategies for enhanced selectivity. Wei and Budge developed a comprehensive approach using solid phase extraction followed by trimethylsilyl derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide-pyridine reagent [8]. The DB-23 capillary column with 50 percent cyanopropyl-methylpolysiloxane stationary phase provided excellent separation of hydroxy fatty acid isomers [8].

High Performance Liquid Chromatography Protocols

High Performance Liquid Chromatography methods for ricinoleic acid analysis have been optimized for various matrix applications. De Andrade et al. developed a validated method using a mobile phase consisting of acetonitrile and water in a 65:35 ratio, acidified with 1.5 percent phosphoric acid [9] [10]. The method employed diode array detection and achieved symmetric peak elution at 7.5 minutes retention time [9].

Reverse-phase High Performance Liquid Chromatography protocols have been specifically developed for castor oil characterization. The Thermo Fisher Scientific application employed charged aerosol detection for improved sensitivity and universal response to ricinoleic acid derivatives [11]. This approach eliminated the need for chromophoric groups and provided consistent quantitative results across different fatty acid compositions [11].

Specialized High Performance Liquid Chromatography applications include the analysis of ricinoleic acid in pharmaceutical formulations and nanocapsule systems. The validated method by de Andrade et al. demonstrated high encapsulation efficiency of approximately 99 percent for ricinoleic acid in poly(lactic-co-glycolic acid) nanocapsules [9]. The method validation included assessment of linearity, precision, accuracy, selectivity, and robustness according to International Conference on Harmonization guidelines [9].

Derivatization Strategies for Hydroxy Fatty Acid Analysis

Methylation Procedures

Methylation represents the primary derivatization strategy for ricinoleic acid analysis by Gas Chromatography [12] [13]. The standard boron trichloride-methanol procedure involves dissolving fatty acids in nonpolar solvents followed by reaction with boron trichloride catalyst in methanol [12]. The reaction mechanism involves protonation of the carboxyl oxygen, making the acid more reactive toward alcohol nucleophilic attack [12].

Alternative methylation approaches include sulfuric acid-methanol and hydrochloric acid-methanol methods [7]. Evaluation studies demonstrated that sulfuric acid-methanol derivatization required only 10 minutes completion time compared to 90 minutes for hydrochloric acid-methanol, while maintaining equivalent quantitative accuracy of 84.2-86.6 percent fatty acid content [7]. The sulfuric acid method provided optimal balance of speed, safety, and analytical response [7].

Advanced methylation protocols incorporate enzymatic approaches for selective ricinoleic acid production. Nitbani et al. demonstrated enzymatic hydrolysis of methyl ricinoleate using Candida antarctica lipase B, achieving 98.5 percent conversion under optimized conditions of 60 degrees Celsius, 6 hours reaction time, and 4 percent enzyme concentration [14] [15]. This approach avoided high temperature and pressure requirements of traditional chemical methods [15].

Silylation Strategies

Trimethylsilyl derivatization provides enhanced volatility for Gas Chromatography-Mass Spectrometry analysis of hydroxy fatty acids [8] [16]. The N,O-bis(trimethylsilyl)trifluoroacetamide method simultaneously derivatizes both carboxylic acid and hydroxyl functional groups [8]. Wei and Budge optimized conditions using N,O-bis(trimethylsilyl)trifluoroacetamide-pyridine reagent for comprehensive hydroxy fatty acid characterization [8].

Johnson and Brown developed simplified silylation procedures using methyl iodide in polar aprotic solvents [16]. This method generates methyl esters of carboxyl groups and methyl ethers of hydroxyl groups simultaneously [16]. The approach demonstrated particular utility for sphingolipid fatty acid analysis, producing stable derivatives amenable to Gas Chromatography-Mass Spectrometry identification [16].

Specialized silylation applications include enantiomeric analysis of hydroxy fatty acids. Hotz et al. employed reduction of hydroperoxy fatty acid methyl esters followed by derivatization with enantiopure (S)-ibuprofen [17]. This approach enabled resolution of enantiomer pairs as diastereomers via achiral Gas Chromatography-Mass Spectrometry, providing quantitative assessment of enzymatic lipid oxidation [17].

Alternative Derivatization Approaches

Pentafluoropropyl derivatization offers enhanced sensitivity for omega-hydroxy fatty acid analysis [18]. Zemaitis et al. developed a one-step procedure involving acylation of terminal hydroxy groups and esterification of carboxylic acids using pentafluoropropionic anhydride and pentafluoropropanol mixture [18]. This method provided selective derivatization of primary alcohols while avoiding interference from secondary alcohol groups [18].

Fluorescence derivatization strategies have been developed for enhanced selectivity in complex matrices. Thielmann et al. employed 2-naphthoyl chloride derivatization for High Performance Thin Layer Chromatography with fluorescence detection [4] [19]. The method achieved exceptional sensitivity with limits of detection and quantification of 0.1 and 0.4 milligrams per kilogram respectively, enabling determination of Secale cornutum contamination below maximum admitted levels [4].

Acetylation procedures provide additional derivatization options for ricinoleic acid analysis. The acetyl ricinoleate derivative formation involves reaction of the 12-hydroxyl group with acetic anhydride or acetyl chloride [20]. This approach raises the boiling point of ricinoleic acid derivatives relative to non-hydroxylated fatty acids, facilitating separation by fractional distillation [20].

Spectrophotometric Assays and Titration Methods

Acid Value Determination

Potentiometric titration represents the standard method for acid value determination in ricinoleic acid-containing materials [21]. The Food Safety and Standards Authority of India protocol defines acid value as milligrams of potassium hydroxide required to neutralize free fatty acids in one gram of fat [21]. The procedure involves direct titration of oil or fat samples in alcoholic medium against standardized potassium hydroxide or sodium hydroxide solution [21].

Specialized titration procedures have been developed for ricinoleic acid quantification in complex mixtures. The differential titration approach enables selective determination of hydroxylated versus non-hydroxylated fatty acids [22]. This method employs potentiometric detection with glass-calomel electrode systems, providing enhanced selectivity for ricinoleic acid in the presence of other fatty acid components [22].

Temperature control during titration procedures significantly affects accuracy and precision. The Food Safety and Standards Authority protocol specifies heating samples to 75-80 degrees Celsius in water bath for 15 minutes before titration [21]. End point determination requires persistent light pink coloration for 15 seconds when using phenolphthalein indicator, or disappearance of blue color when using Alkali Blue 6B indicator for dark-colored samples [21].

Colorimetric Detection Methods

Colorimetric assays based on silver ion complexation provide selective detection of unsaturated fatty acids including ricinoleic acid [23]. Wei et al. developed a test paper system using silver nitrate and 3,3',5,5'-tetramethylbenzidine for visual fatty acid discrimination [23]. The method exploits selective binding of silver ions to olefinic bonds, producing distinct color responses for different fatty acid structures [23].

The silver ion-tetramethylbenzidine system demonstrates exceptional selectivity for configurational identification of fatty acids [23]. Cis-unsaturated fatty acids including ricinoleic acid show stronger silver ion complexation compared to trans-unsaturated analogs, resulting in differential color development [23]. The test paper format provides portable, disposable detection suitable for field applications [23].

Spectrophotometric enzyme assays offer alternative approaches for ricinoleic acid quantification. Gomes et al. developed a para-nitrophenyl butyrate-based assay for lipase activity determination in ricinoleic acid-containing systems [24]. The method measures para-nitrophenol release at 405 nanometers absorbance, providing linear response across lipase concentrations from 0.0054 to 0.1 grams per liter [24].

Hydroxyl Value Determination

Hydroxyl value determination provides specific quantification of hydroxy fatty acids including ricinoleic acid [25]. The standard acetylation method involves reaction of hydroxyl groups with acetic anhydride in pyridine, followed by titration of excess acetic anhydride with alcoholic potassium hydroxide [25]. Methyl ricinoleate demonstrates hydroxyl value of 172.1, confirming the presence of secondary hydroxyl functionality [25].

Alternative hydroxyl value procedures employ phthalic anhydride reagent for enhanced selectivity toward secondary alcohols [25]. This approach minimizes interference from primary alcohols and provides improved accuracy for ricinoleic acid quantification in mixed fatty acid systems [25]. The reaction conditions require careful temperature control to prevent decomposition of thermally sensitive hydroxy fatty acids [25].

Enzymatic hydroxyl value determination offers selective quantification approaches. Candida antarctica lipase B demonstrates specific activity toward ricinoleic acid derivatives, enabling selective hydrolysis and subsequent hydroxyl value determination [25] [14]. The enzymatic approach operates under mild conditions, avoiding thermal degradation associated with chemical hydroxyl value methods [14].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Fragmentation

Electron ionization mass spectrometry of ricinoleic acid produces characteristic fragmentation patterns enabling structural identification [26] [27]. The molecular ion peak appears at mass-to-charge ratio 298 for the free acid form [26]. Primary fragmentation involves loss of water molecules from the hydroxyl and carboxyl groups, generating prominent ions at mass-to-charge ratios 280 and 278 [26].

Oluigbo et al. characterized detailed fragmentation pathways for ricinoleic acid under electron ionization conditions [26]. The base peak typically occurs at mass-to-charge ratio 264, corresponding to loss of both water and methylene groups from the molecular ion [26]. Sequential fragmentations produce ions at mass-to-charge ratios 249, 222, 208, and 194, representing systematic losses of alkyl chain segments [26].

McLafferty rearrangement represents a significant fragmentation mechanism in ricinoleic acid mass spectra [26]. This process involves hydrogen transfer followed by alpha-cleavage adjacent to the carbonyl group, producing characteristic fragments that facilitate structural identification [26]. The rearrangement process is enhanced by the presence of the 12-hydroxyl group, which provides additional stabilization for the resulting fragment ions [26].

Electrospray Ionization Fragmentation

Negative ion electrospray ionization provides enhanced sensitivity for ricinoleic acid detection [28] [29]. The deprotonated molecular ion appears at mass-to-charge ratio 297 [M-H]-, representing the predominant ion in negative ion mode [28]. Primary fragmentation pathways include loss of water to generate the ion at mass-to-charge ratio 279 [M-H2O]-, and alpha-cleavage adjacent to the 12-hydroxyl group producing the ion at mass-to-charge ratio 183 [28].

Hermans et al. demonstrated that the fragmentation pattern matches authentic ricinoleic acid standards, with two main fragments at mass-to-charge ratios 183.1390 and 279.2328 [28]. The first fragment corresponds to C11H16O2^- and results from alpha-cleavage, while the second represents C18H31O2^- formed by water loss [28]. These diagnostic fragments provide high confidence identification of ricinoleic acid in complex biological matrices [28].

Tandem mass spectrometry protocols enhance selectivity through multiple reaction monitoring [28]. The transition from mass-to-charge ratio 297 to 183 provides optimal sensitivity and specificity for ricinoleic acid quantification [28]. This approach eliminates potential interferences from isobaric compounds and enables accurate quantification in complex sample matrices [28].

Chemical Ionization Fragmentation

Chemical ionization mass spectrometry provides complementary fragmentation information for ricinoleic acid characterization [8]. Positive chemical ionization typically employs methane or isobutane reagent gases, producing [M+H]+ and [M+NH4]+ adduct ions [8]. The ammonium adduct ion at mass-to-charge ratio 316 demonstrates enhanced stability compared to protonated molecular ions [8].

Wei and Budge characterized chemical ionization fragmentation patterns for trimethylsilyl-derivatized ricinoleic acid [8]. The derivatized form produces molecular ions at significantly higher mass-to-charge ratios, with characteristic losses of trimethylsilyl groups generating diagnostic fragment ions [8]. This approach provides complementary structural information to electron ionization spectra [8].

Fragmentation rules for chemical ionization of hydroxy fatty acids follow predictable patterns [8]. Primary fragmentations involve loss of neutral molecules including water, trimethylsilanol, and alkyl chain segments [8]. The 12-hydroxyl group position in ricinoleic acid produces characteristic fragmentation patterns that distinguish it from other hydroxy fatty acid isomers [8].

High Resolution Mass Spectrometry

High resolution mass spectrometry provides accurate mass determination for ricinoleic acid and its fragments [28]. The exact mass of the deprotonated molecular ion is 297.2435 mass units, enabling differentiation from isobaric interferences [28]. Fragment ions at mass-to-charge ratios 183.1391 and 279.2329 demonstrate mass accuracies within 1 part per million [28].

Accurate mass measurements facilitate elemental composition determination for unknown fragment ions [28]. The ion at mass-to-charge ratio 183.1390 corresponds to elemental composition C11H19O2^-, confirming the proposed alpha-cleavage mechanism [28]. High resolution data provides definitive structural assignments for fragmentation pathways [28].

Time-of-flight mass spectrometry offers optimal performance for ricinoleic acid analysis requiring high mass accuracy [5]. Kim et al. employed Gas Chromatography-Time of Flight Mass Spectrometry for ricinoleic acid quantification in biopesticide samples [5]. The high resolution capability enabled identification of ricinoleic acid in complex matrices containing multiple fatty acid components [5].

Method Validation: Limit of Detection, Limit of Quantification, and Recovery Studies

Limit of Detection Determination

Limit of detection establishment for ricinoleic acid analysis follows International Conference on Harmonization guidelines employing signal-to-noise ratio criteria [30]. The standard approach defines limit of detection as the analyte concentration producing signal-to-noise ratio of 3:1 [30]. Hassan and Hetta demonstrated limit of detection of 3.1 micrograms per spot for High Performance Thin Layer Chromatography analysis of ricinoleic acid [2].

Alternative limit of detection determination methods include calibration curve extrapolation and blank standard deviation approaches [30]. The European Commission guidance document recommends multiple approaches for limit of detection validation, including analysis of blank samples fortified at low analyte concentrations [31]. Thielmann et al. achieved exceptional limit of detection of 0.1 milligrams per kilogram for ricinoleic acid in rye samples using High Performance Thin Layer Chromatography with fluorescence detection [4].

Statistical considerations for limit of detection determination require analysis of multiple replicate measurements [30]. The standard protocol involves analysis of at least 10 blank samples or samples containing analyte at concentrations near the expected limit of detection [31]. The limit of detection calculation incorporates standard deviation of blank measurements multiplied by appropriate statistical factors [31].

Limit of Quantification Validation

Limit of quantification represents the lowest analyte concentration quantifiable with acceptable precision and accuracy [31]. The International Conference on Harmonization approach defines limit of quantification as the concentration producing signal-to-noise ratio of 10:1 [31]. Hassan and Hetta established limit of quantification of 9.4 micrograms per spot for ricinoleic acid High Performance Thin Layer Chromatography analysis [2].

Precision-based limit of quantification determination employs relative standard deviation criteria [31]. The European Commission guidance specifies limit of quantification as the concentration achieving 10 percent relative standard deviation based on at least six replicate analyses [31]. This approach proves particularly relevant for mass spectrometry methods where ion ratio qualification requirements may elevate limit of quantification values [31].

Method-specific limit of quantification validation requires consideration of matrix effects and analytical interferences [31]. Thielmann et al. demonstrated limit of quantification of 0.4 milligrams per kilogram for ricinoleic acid in rye matrix, accounting for potential interferences from other fatty acid components [4]. The validation protocol included analysis of multiple rye samples from different sources to assess method robustness [4].

Recovery Study Protocols

Recovery studies provide assessment of analytical method accuracy across expected concentration ranges [2] [4]. Hassan and Hetta conducted recovery studies for ricinoleic acid analysis in castor oil and olive oil matrices, achieving recovery percentages of 98.3-102 percent [2]. The protocol involved spiking known quantities of ricinoleic acid into sample matrices followed by complete analytical processing [2].

Spiking level selection for recovery studies requires consideration of analytical concentration ranges and regulatory requirements [4]. Thielmann et al. employed multiple spiking levels relevant to Secale cornutum contamination limits, achieving near 100 percent recoveries with low standard deviations [4]. The study design included analysis at concentrations below maximum admitted contamination levels [4].

Matrix-matched recovery validation addresses potential analytical interferences and extraction efficiency variations [5]. Kim et al. demonstrated recoveries of 75-99 percent for ricinoleic acid analysis in biopesticide matrices using Gas Chromatography-Mass Spectrometry [5]. The protocol included analysis of multiple biopesticide formulations to assess method applicability across different sample types [5].

Precision and Accuracy Assessment

Intra-day precision evaluation requires analysis of replicate samples within single analytical runs [2]. Hassan and Hetta achieved intra-day precision of 0.29 percent relative standard deviation for ricinoleic acid High Performance Thin Layer Chromatography analysis [2]. The protocol involved analysis of six replicate samples at three concentration levels within single analytical sessions [2].

Inter-day precision assessment evaluates analytical method performance across multiple analytical sessions [2]. The validation protocol requires analysis of replicate samples on at least three different days, with calculation of relative standard deviation across all measurements [2]. Hassan and Hetta demonstrated inter-day precision values of 1.2-1.38 percent relative standard deviation for ricinoleic acid quantification [2].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 95 of 96 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Pictograms

Irritant

Other CAS

61789-44-4

10378-04-8

Absorption Distribution and Excretion

The skin penetration of ricinoleic acid in vivo /was investigated/ using rats that were 20 to 30 days old. In order to increase the fluorescence of ricinoleic acid, either one part of methyl anthranilate or methylcholanthrene was added to 99 parts ricinoleic acid. The test substance was gently rubbed on to skin that had been clipped free of hair. Biopsies were taken at various intervals post application. The preparations were observed using a Spencer microscope with a quartz condenser. Ricinoleic acid was retained mainly in the outer strata of the epidermis. There was little evidence of deeper penetration in biopsies that were taken at 2 hr post application.

The percutaneous absorption of a radiolabeled (3H)ricinoleic acid (specific activity = 20.0 mCi/mmol) mixture was evaluated using porcine skin membranes or silastic (polydimethylsioloxane) membranes in the Bronaugh flow-through diffusion cell system. [3H]Ricinoleic acid (5%) mixtures were prepared in water containing either 5% mineral oil or 5% PEG 200. Other (3H)Ricinoleic acid mixtures were formulated with the following three commonly used cutting fluid additives: triazine, linear alkylbenzene sulfonate, and triethanolamine. At 8 hr after topical exposure, Ricinoleic acid absorption (based on amount recovered in receptor fluid) ranged from 1% to 13% in silastic membranes and 0.1% to 0.3% in porcine skin membranes. For most mixtures, peak absorption of ricinoleic acid occurred within 3 hr. The greatest ricinoleic acid peak concentrations were associated with the control mixtures containing PEG in both membranes.

/Investigators/ studied the accumulation of hydroxyl acids in depot fat after rats were fed with ricinoleic acid in two experiments. In the first experiment, adult male rats (number, strain, and weights not stated) were fed ricinoleic acid (5% emulsion, 20 mL) for 7 days. In the second experiment, the animals were fed for 27 days. Lipid extraction from the fat tissue was followed by hydrolysis to yield a fatty acid mixture. A gas-liquid chromatogram indicated appreciable amounts of the following hydroxy fatty acids with shorter chain lengths than ricinoleic acid: 10-hydroxyhexadecenoic acid (experiment 1: 0.60% of total fatty acids; experiment 2: 0.33% of total fatty acids), 8-hydroxytetradecenoic acid (experiment 1: 0.03% of total fatty acids; experiment 2: 0.08% of total fatty acids), and 6-hydroxydodecenoic acid (experiment 2: 0.03% of total fatty acids). Ricinoleic acid comprised 0.51% of total fatty acids in experiment 1 and 3.85% of total fatty acids in experiment 2.

For more Absorption, Distribution and Excretion (Complete) data for Ricinoleic acid (9 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Desformylflustrabromine

Use Classification

Methods of Manufacturing

Saponification of castor oil.

Fractional distillation of hydrolyzed castor oil

General Manufacturing Information

Not Known or Reasonably Ascertainable

All Other Basic Organic Chemical Manufacturing

Fabricated Metal Product Manufacturing

9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-: ACTIVE

Analytic Laboratory Methods

Interactions

Dates

Frank D. Gunstone; John L. Harwood; Albert J. Dijkstra (2007). The Lipid Handbook. CRC Press. p. 1472. ISBN 978-1420009675.

James AT, Hadaway HC, Webb JP (May 1965). "The biosynthesis of ricinoleic acid". Biochem. J. 95 (2): 448–52. doi:10.1042/bj0950448. PMC 1214342. PMID 14340094.

Rider, T. H. (November 1931). "The Purification of Sodium Ricinoleate". Journal of the American Chemical Society. 53 (11): 4130–4133. doi:10.1021/ja01362a031.

Cornils, Boy; Lappe, Peter (2000). "Dicarboxylic Acids, Aliphatic". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a08_523.

Tom's of Maine - About Our Products

Vieira C, Evangelista S, Cirillo R, Lippi A, Maggi CA, Manzini S (2000). "Effect of ricinoleic acid in acute and subchronic experimental models of inflammation". Mediators Inflamm. 9 (5): 223–8. doi:10.1080/09629350020025737. PMC 1781768. PMID 11200362.

Tunaru S, Althoff TF, Nüsing RM, Diener M, Offermanns S (2012). "Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors". Proc Natl Acad Sci USA. 109 (23): 9179–9184. Bibcode:2012PNAS..109.9179T. doi:10.1073/pnas.1201627109. PMC 3384204. PMID 22615395.

US 4398937, van Aller RT, Pessoney GF, "Selective algaecides for control of cyanochloronta", published 1983